molecular formula C14H17N3O2 B13512312 Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B13512312
M. Wt: 259.30 g/mol
InChI Key: VSDUQWQJFMUCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazole ring with an amino group and a benzoate ester makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C14H17N3O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8,15H2,1-3H3

InChI Key

VSDUQWQJFMUCKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.